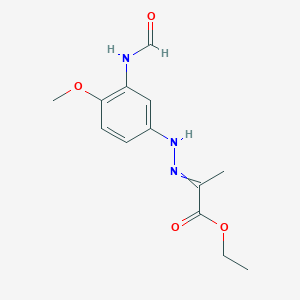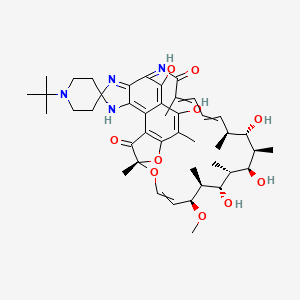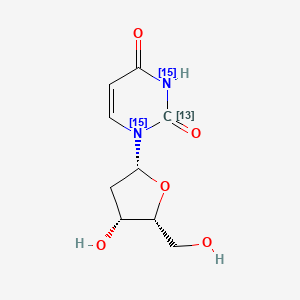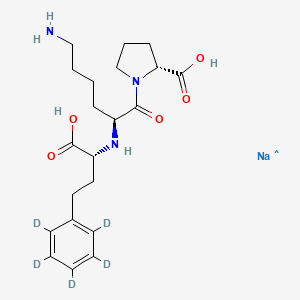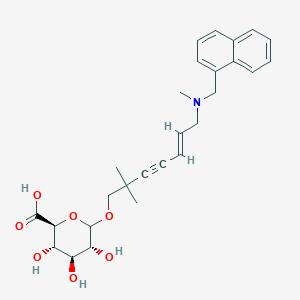![molecular formula C₃₉H₃₉NO₃ B1140626 [R-(R*,R*)]-3-[1-[3-[Bis(phenylmethyl)amino]phenyl]propyl]-5,6-dihydro-4-hydroxy-6-(2-phenylethyl)-6-(1-propynyl)-2H-pyran-2-one CAS No. 188559-25-3](/img/structure/B1140626.png)
[R-(R*,R*)]-3-[1-[3-[Bis(phenylmethyl)amino]phenyl]propyl]-5,6-dihydro-4-hydroxy-6-(2-phenylethyl)-6-(1-propynyl)-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of highly functionalized organic molecules, potentially with significant biological activity or applications in materials science. Compounds like this often exhibit unique physical and chemical properties due to their complex molecular structures, including multiple functional groups and stereocenters.
Synthesis Analysis
Synthesis of complex organic molecules like the one described typically involves multi-step organic reactions, including condensation, alkylation, and cyclization. A study by Zhou and Zhang (2014) on the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s via a one-pot, three-component synthesis under solvent-free conditions could provide insights into potential synthetic routes for the compound (Zhou & Zhang, 2014).
Molecular Structure Analysis
The molecular structure of complex organic molecules is crucial for understanding their reactivity and properties. X-ray crystallography and NMR spectroscopy are standard techniques for elucidating structures. The work by Cindrić et al. (2005) on the molecular and crystal structures of related pyran compounds provides a foundation for how one might analyze the molecular structure of the compound (Cindrić et al., 2005).
Chemical Reactions and Properties
The compound's functionality suggests a range of possible chemical reactions, including nucleophilic addition or substitution reactions at the carbonyl or alkynyl groups. Research on similar compounds, such as the work by Tamer et al. (2015) on the spectroscopic evaluations and nonlinear optical properties of pyrazole derivatives, could shed light on the chemical behavior and potential applications of the compound (Tamer et al., 2015).
Physical Properties Analysis
The compound's physical properties, including solubility, melting point, and crystallinity, would be significantly influenced by its molecular structure. Studies on similar compounds, like those by Wang et al. (2011) on ultrasound-mediated synthesis, can provide insights into how the compound's physical form might be optimized for various applications (Wang et al., 2011).
Chemical Properties Analysis
The chemical properties of such a compound would be diverse, given its multiple reactive sites. Investigations into the reactivity, stability, and potential catalytic activity of similar molecules, like those reported by Sadeghi (2019) on the synthesis of novel pyran derivatives, could provide a basis for understanding the chemical properties of the compound (Sadeghi, 2019).
Aplicaciones Científicas De Investigación
Environmental and Health Impact Studies
Studies on environmental pollutants like bisphenol A (BPA) and its analogs have shown that these compounds act as endocrine disruptors, affecting reproductive health and causing germ cell apoptosis (Lagos-Cabré & Moreno, 2012). This indicates the significance of researching similar complex molecules for their environmental and health impacts, especially those used in plastics and other consumer products.
Synthesis and Reactivity in Organic Chemistry
The synthesis and reactivity of complex molecules are crucial areas of research. For instance, the study of the chemistry of specific pyrazoline derivatives (Gomaa & Ali, 2020) highlights the importance of understanding the reactivity and potential applications of complex organic compounds in synthesizing heterocyclic compounds. This knowledge contributes to advancements in materials science, pharmaceuticals, and organic chemistry.
Pharmacological and Therapeutic Research
Although information on drug use and dosage is excluded as per your request, it's worth noting that the study of complex organic compounds often involves exploring their potential pharmacological and therapeutic properties. Research into compounds like polyhydroxyalkanoates for biomedical applications (Yáñez et al., 2020) exemplifies how complex molecules can contribute to developing new materials for medical use.
Material Science and Engineering
Complex organic molecules are also studied for their applications in material science and engineering. For example, research into organic light-emitting diodes (OLEDs) (Squeo & Pasini, 2020) demonstrates the role of sophisticated organic compounds in developing new technologies for electronics and displays.
Propiedades
IUPAC Name |
(2R)-5-[1-[3-(dibenzylamino)phenyl]propyl]-4-hydroxy-2-(2-phenylethyl)-2-prop-1-ynyl-3H-pyran-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H39NO3/c1-3-24-39(25-23-30-15-8-5-9-16-30)27-36(41)37(38(42)43-39)35(4-2)33-21-14-22-34(26-33)40(28-31-17-10-6-11-18-31)29-32-19-12-7-13-20-32/h5-22,26,35,41H,4,23,25,27-29H2,1-2H3/t35?,39-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDVQNNCQVMKOI-ZOMBWJMTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C4=C(CC(OC4=O)(CCC5=CC=CC=C5)C#CC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C1=CC(=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C4=C(C[C@](OC4=O)(CCC5=CC=CC=C5)C#CC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H39NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-5-[1-[3-(dibenzylamino)phenyl]propyl]-4-hydroxy-2-(2-phenylethyl)-2-prop-1-ynyl-3H-pyran-6-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


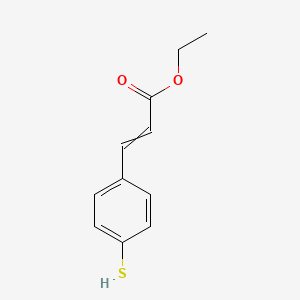
![4-[1-(4-Iodophenyl)-5-(2,4-dinitrophenyl)-formaz-3-yl]-1,3-benzene Disulfonate, Disodium Salt](/img/structure/B1140545.png)
